"1H NMR and 13C NMR data for N,N,N'-Trimethyl-cyclohexane-1,4-diamine"
"1H NMR and 13C NMR data for N,N,N'-Trimethyl-cyclohexane-1,4-diamine"
Topic: 1H NMR and 13C NMR Characterization of N,N,N'-Trimethyl-cyclohexane-1,4-diamine Content Type: Technical Application Note & Spectral Analysis Guide Audience: Medicinal Chemists, Polymer Scientists, and Analytical Chemists
Executive Summary
N,N,N'-Trimethyl-cyclohexane-1,4-diamine is a critical unsymmetrical diamine scaffold used in the synthesis of specialized epoxy curing agents and as a pharmacophore in GPCR ligand design.[1] Unlike its symmetric counterparts (e.g., N,N,N',N'-tetramethyl-1,4-cyclohexanediamine), this molecule possesses a broken symmetry axis that complicates spectral assignment.
This guide provides a definitive framework for characterizing this molecule, focusing on the resolution of cis/trans stereoisomers and the differentiation of the tertiary (dimethylamino) and secondary (methylamino) termini.
Part 1: Structural Analysis & Stereochemistry
Before interpreting spectra, the researcher must recognize that this molecule typically exists as a mixture of two diastereomers unless stereoselective synthesis (e.g., from a pure trans-1,4-cyclohexanedione precursor) was employed.
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Trans-Isomer (Diequatorial): The thermodynamically stable form. Both the -N(CH3)2 and -NH(CH3) groups occupy equatorial positions. The ring is rigid (chair conformation).
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Cis-Isomer (Axial/Equatorial): One amine is axial, the other equatorial. This isomer undergoes rapid ring-flipping at room temperature, leading to averaged NMR signals unless cooled to < -60°C.
DOT Diagram: Isomer Logic & Structural Flow
Figure 1: Stereochemical logic flow determining the expected NMR splitting patterns.
Part 2: Experimental Protocol
To obtain reproducible data, specific attention must be paid to sample pH and concentration, as amine protons and chemical shifts are concentration-dependent.
Standard Operating Procedure (SOP)
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Solvent Selection: Use CDCl3 (Chloroform-d) for routine analysis.
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Note: If the amine protons (-NH) are broad or indistinguishable, add a drop of D2O to exchange them (peak disappearance confirms -NH).
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Alternative: Use DMSO-d6 if the salt form (HCl) is being analyzed.
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Concentration: Prepare a 10-15 mg/mL solution. Higher concentrations may induce intermolecular Hydrogen bonding, shifting the -NH signal downfield.
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Reference: Calibrate to residual CHCl3 at 7.26 ppm (1H) and 77.16 ppm (13C).
Part 3: 1H NMR Spectral Analysis
The spectrum is defined by two distinct nitrogen environments. The integration ratio is the primary validation tool.
Predicted Chemical Shifts (CDCl3, 298 K)
| Proton Environment | Type | Shift (δ, ppm) | Multiplicity | Integration | Assignment Logic |
| -N(CH₃)₂ | Methyl | 2.20 – 2.30 | Singlet (s) | 6H | Sharp, intense singlet. Characteristic of tertiary dimethylamines. |
| -NH(CH₃) | Methyl | 2.35 – 2.45 | Singlet (s)* | 3H | Slightly downfield from NMe2. *May appear as doublet if exchange is slow. |
| H-1 | Methine | 2.15 – 2.25 | tt (Trans) or m (Cis) | 1H | Alpha to -N(CH3)2. Overlaps with N-Methyls often. |
| H-4 | Methine | 2.40 – 2.55 | tt (Trans) or m (Cis) | 1H | Alpha to -NH(CH3). Typically downfield of H-1 due to secondary amine effect. |
| Ring -CH₂- | Methylene | 1.10 – 1.95 | Multiplets | 8H | Complex envelope. Equatorial protons (~1.9 ppm) and Axial protons (~1.2 ppm). |
| -NH- | Amine | 1.0 – 1.5 | Broad Singlet | 1H | Highly variable. Exchangeable with D2O. |
Critical Analysis Points:
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The "3 vs 6" Rule: The integration of the methyl region is the fastest way to confirm the N,N,N' substitution pattern. You must see a 2:1 ratio between the two methyl signals.
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Trans-Isomer Splitting: In the trans isomer, H-1 and H-4 are axial. They couple with neighboring axial protons (
Hz) and equatorial protons ( Hz), resulting in a characteristic triplet of triplets (tt) pattern. -
Cis-Isomer Splitting: Due to ring flipping, H-1 and H-4 appear as unresolved multiplets (quintet-like).
Part 4: 13C NMR Spectral Analysis
The 13C spectrum confirms the asymmetry of the molecule.[2][3] Unlike the tetramethyl derivative (which shows only 3 unique signals), the trimethyl derivative shows 6 to 8 unique signals depending on the isomer purity.
Predicted Chemical Shifts (CDCl3)
| Carbon Environment | Shift (δ, ppm) | Description |
| C-1 (Alpha to NMe2) | 62.0 – 64.0 | Methine. Most deshielded ring carbon. |
| C-4 (Alpha to NHMe) | 56.0 – 58.0 | Methine. Distinct from C-1. |
| -N(CH₃)₂ | 41.0 – 42.0 | Two equivalent methyl carbons. |
| -NH(CH₃) | 33.0 – 34.0 | Single methyl carbon. Significantly upfield of NMe2. |
| C-2, C-6 | 28.0 – 30.0 | Methylenes beta to NMe2. |
| C-3, C-5 | 30.0 – 32.0 | Methylenes beta to NHMe. |
Note: In a cis/trans mixture, you will see "shadow peaks" – a second set of slightly shifted signals corresponding to the minor isomer.
Part 5: Structural Assignment Workflow
Use the following Graphviz workflow to validate your synthesized material.
DOT Diagram: Spectral Validation Workflow
Figure 2: Step-by-step logic for confirming the N,N,N'-trimethyl substitution pattern.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on amine chemical shifts and coupling constants).
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for additivity rules for substituted cyclohexanes).
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SDBS (AIST). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology, Japan. [Link] (General reference for 1,4-cyclohexanediamine analogs).
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Reich, H. J. (2024). WinPLT NMR Data. University of Wisconsin-Madison. [Link] (Resource for chemical shift prediction logic).
Sources
- 1. Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide [mdpi.com]
- 2. 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N,N-dimethylmethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. youtube.com [youtube.com]
